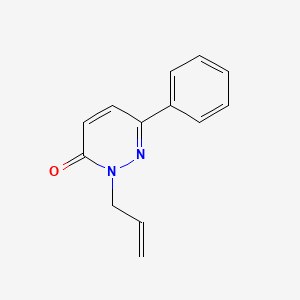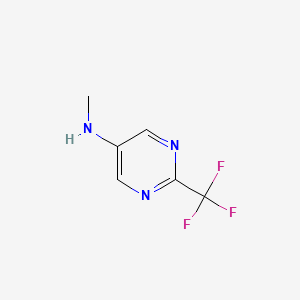
1-Methyl-2-oxoindoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxoindoline-7-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach involves the reaction of isatin derivatives with methylamine, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
1-Methyl-2-oxoindoline-7-carbonitrile has found applications in several scientific research fields:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxoindoline-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to therapeutic effects. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
2-Oxoindoline: Shares the core indole structure but lacks the methyl and nitrile substituents.
1-Methyl-2-oxoindoline: Similar structure but without the nitrile group.
7-Cyanoindole: Contains the nitrile group but lacks the oxo and methyl groups.
Uniqueness: 1-Methyl-2-oxoindoline-7-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Ongoing research continues to uncover its potential, promising new advancements in science and technology.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-methyl-2-oxo-3H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3 |
Clé InChI |
JONFMYWRPZDIBS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=C1C(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


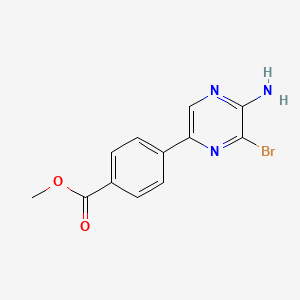
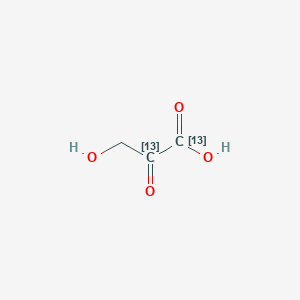
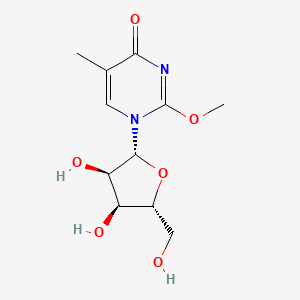
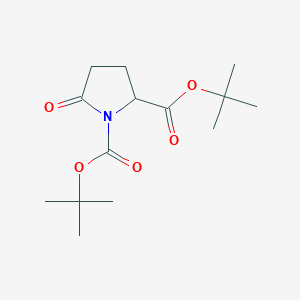
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
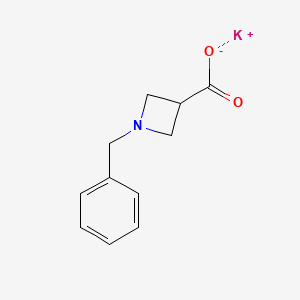

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

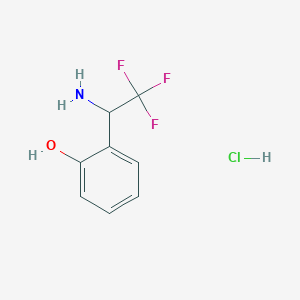
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
